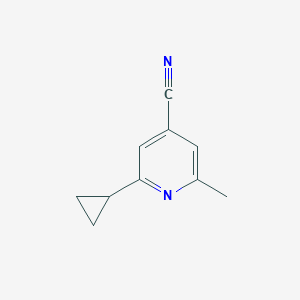

2-Cyclopropyl-6-methylisonicotinonitrile

Description

2-Cyclopropyl-6-methylisonicotinonitrile (CAS: 2079925-65-6) is a substituted pyridine derivative featuring a cyclopropyl group at the 2-position, a methyl group at the 6-position, and a nitrile functional group at the 4-position of the pyridine ring.

Properties

Molecular Formula |

C10H10N2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

2-cyclopropyl-6-methylpyridine-4-carbonitrile |

InChI |

InChI=1S/C10H10N2/c1-7-4-8(6-11)5-10(12-7)9-2-3-9/h4-5,9H,2-3H2,1H3 |

InChI Key |

GUJJOEUPZGRYPY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=N1)C2CC2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-6-methylisonicotinonitrile can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boronic acids or esters as reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-6-methylisonicotinonitrile undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Cyclopropyl-6-methylisonicotinonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-methylisonicotinonitrile involves its interaction with specific molecular targets and pathways. The cyclopropyl group imposes conformational rigidity on the molecule, which can enhance its binding affinity to target proteins and enzymes . This interaction can modulate various biological processes and pathways, leading to its observed effects .

Comparison with Similar Compounds

Functional Group Reactivity

- Nitrile (CN): The nitrile group in this compound offers stability and versatility in synthetic transformations, such as hydrolysis to carboxylic acids or reduction to amines. This contrasts with the aldehyde analog (2323616-48-2), which is prone to oxidation and nucleophilic attacks, limiting its shelf life and requiring specialized handling .

- Carboxylic Acid (COOH): The acid derivative (1256805-64-7) may exhibit higher solubility in polar solvents compared to the nitrile, but its acidic proton could complicate reactions under basic conditions.

- Its four suppliers suggest broader industrial demand, possibly linked to applications in medicinal chemistry .

Stereochemical Considerations

The morpholine derivative is noted as a mixture of diastereomers, which could complicate purification or require chiral resolution for specific applications. In contrast, the planar pyridine core of this compound minimizes stereochemical complexity, simplifying synthesis and scalability .

Commercial Availability

The higher number of suppliers for the morpholine compound (4 vs. 1–2 for others) may reflect its established role in pharmaceutical intermediates or its utility in combinatorial chemistry.

Research and Application Context

- Nitrile vs. Aldehyde: The nitrile’s stability may favor its use in multi-step syntheses, whereas the aldehyde’s reactivity could limit its utility to early-stage intermediates.

- Morpholine vs. Pyridine Derivatives: The morpholine’s diastereomerism and heterocyclic structure may align with drug design paradigms targeting central nervous system or antimicrobial agents, though further studies are needed to confirm these hypotheses.

Biological Activity

2-Cyclopropyl-6-methylisonicotinonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications and efficacy.

Synthesis

The synthesis of this compound typically involves the reaction of isonicotinonitrile with cyclopropyl and methyl substituents. The synthetic pathway may include various steps such as nucleophilic substitution or cyclization reactions, which can be optimized for yield and purity.

Biological Activity

The biological activity of this compound has been studied in various contexts, particularly focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have demonstrated that derivatives of isonicotinonitrile can inhibit the growth of both Gram-positive and Gram-negative bacteria. The effectiveness often correlates with the structure of the substituents on the aromatic ring.

| Compound Type | Activity Against | Methodology Used |

|---|---|---|

| Isonicotinonitrile Derivatives | Staphylococcus aureus, E. coli | Agar diffusion method |

| This compound | Potentially effective | Not yet fully characterized |

Anti-inflammatory Activity

In vivo studies have shown that certain isonicotinonitrile derivatives possess anti-inflammatory properties. For example, compounds have been evaluated using the rat paw edema model, which assesses the reduction in swelling upon administration of the test compound.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit cytotoxic effects against specific cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest. Further research is required to elucidate these pathways fully.

Case Studies

- Antimicrobial Efficacy : A study conducted on various isonicotinonitrile derivatives revealed that modifications at the 6-position significantly enhanced antibacterial activity against resistant strains of bacteria. The study utilized both in vitro tests and molecular docking simulations to predict binding affinities to bacterial targets.

- Anti-inflammatory Assessment : In a controlled experiment, groups treated with this compound showed a marked decrease in inflammatory markers compared to control groups. This suggests potential therapeutic applications in inflammatory diseases.

- Cytotoxicity Testing : A recent investigation into the cytotoxic effects of this compound on human cancer cell lines demonstrated IC50 values indicating significant potency against certain types of cancer, warranting further exploration into its mechanism and therapeutic viability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.